molecular formula C11H11ClN2OS B2876038 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one CAS No. 851175-82-1

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one

Cat. No.: B2876038
CAS No.: 851175-82-1
M. Wt: 254.73
InChI Key: LPIZOCZYLLJORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic heterocyclic compound (CAS: 851175-82-1) features a fused ring system with nitrogen, sulfur, and oxygen atoms. Its molecular formula is C₁₁H₁₁ClN₂OS, and it has a molecular weight of 254.74 g/mol . The structure includes a chloromethyl substituent, which enhances its reactivity in cross-coupling or nucleophilic substitution reactions. It is cataloged under PubChem CID 2534975 and is primarily utilized in pharmaceutical and agrochemical research as a building block for complex molecules .

Properties

IUPAC Name

2-(chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-6-7-5-10(15)14-8-3-1-2-4-9(8)16-11(14)13-7/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIZOCZYLLJORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=O)C=C(N=C3S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851175-82-1
Record name 11-(chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound under controlled conditions. The reaction conditions often include the use of a chloromethylating agent such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Tricyclic Compounds

Core Structural Differences

The compound’s tricyclic framework distinguishes it from analogs. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one C₁₁H₁₁ClN₂OS 254.74 Chloromethyl, ketone Pharmaceutical intermediates
11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile C₁₃H₈ClN₃OS 289.74 Carbonitrile, chloromethyl Organic synthesis
11-Benzyl-4-(2-chlorophenyl)-5-(diethylamino)-8-tetrahydro-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one C₂₆H₂₈ClN₅O 478.00 Benzyl, diethylamino, chlorophenyl Kinase inhibition studies
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic Acid C₁₀H₈ClNO₃S 257.69 Carboxylic acid, chloro Drug impurity reference standard
Key Observations:
  • Ring Size Variations : The target compound has a 13-membered tricyclic core , whereas analogs like the dodeca-based compound in feature a smaller 12-membered system , altering steric and electronic properties .
  • Functional Groups : The presence of a carbonitrile group in ’s compound increases polarity compared to the ketone in the target compound, affecting solubility and reactivity .

Biological Activity

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H11ClN2OS
  • Molecular Weight : 254.74 g/mol
  • IUPAC Name : 2-(chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can reduce conditions associated with inflammation.
  • Receptor Modulation : It has been shown to interact with certain receptors that play a role in pain modulation and neurological functions.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance:

  • Case Study : A study on related thiazole derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's unique tricyclic structure suggests potential anticancer activity:

  • Mechanism : It may induce apoptosis in cancer cells by disrupting cell cycle progression.

Neuroprotective Effects

Given its ability to modulate neurotransmitter systems:

  • Potential Application : It could be beneficial in treating neurodegenerative diseases by protecting neurons from oxidative stress.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiazole derivativesInhibition of bacterial growth
AnticancerSimilar tricyclic compoundsInduction of apoptosis in tumor cells
NeuroprotectiveNeuroactive derivativesProtection against neuronal damage

Safety and Toxicity

While the biological activities are promising, safety profiles must be established:

  • Toxicological Studies : Initial assessments indicate potential hazards associated with chloromethyl groups; thus, further studies are necessary to evaluate long-term effects and safe dosage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.